molecular formula C9H11F3N2O5 B13527099 Ethyl5-(aminomethyl)-1,3-oxazole-4-carboxylate,trifluoroaceticacid

Ethyl5-(aminomethyl)-1,3-oxazole-4-carboxylate,trifluoroaceticacid

Cat. No.: B13527099
M. Wt: 284.19 g/mol
InChI Key: NXHRZPJUPMRQBY-UHFFFAOYSA-N
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Description

Ethyl5-(aminomethyl)-1,3-oxazole-4-carboxylate,trifluoroaceticacid is a complex organic compound that has garnered interest in various fields of scientific research This compound features an oxazole ring, which is a five-membered heterocyclic structure containing both nitrogen and oxygen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl5-(aminomethyl)-1,3-oxazole-4-carboxylate,trifluoroaceticacid typically involves multiple steps. One common method includes the cyclization of α,β-acetylenic oximes to form the oxazole ring . This reaction can be catalyzed by AuCl3 under moderate conditions. Another approach involves the use of CuCl-mediated intramolecular cyclization of propargylamines . These methods are known for their high yields and functional group compatibility.

Industrial Production Methods

Industrial production of this compound may involve large-scale cycloaddition reactions, utilizing readily available starting materials and catalysts to ensure high efficiency and yield. The use of tert-butyl nitrite or isoamyl nitrite in the synthesis of 3,5-disubstituted isoxazoles is one such example . These methods are designed to be scalable and cost-effective for industrial applications.

Chemical Reactions Analysis

Types of Reactions

Ethyl5-(aminomethyl)-1,3-oxazole-4-carboxylate,trifluoroaceticacid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxazole derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the oxazole ring.

    Substitution: Nucleophilic substitution reactions are common, especially at the aminomethyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like sodium hydride (NaH) and alkyl halides facilitate substitution reactions.

Major Products

The major products formed from these reactions include various substituted oxazoles, which can be further functionalized for specific applications in pharmaceuticals and materials science.

Scientific Research Applications

Ethyl5-(aminomethyl)-1,3-oxazole-4-carboxylate,trifluoroaceticacid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl5-(aminomethyl)-1,3-oxazole-4-carboxylate,trifluoroaceticacid involves its interaction with specific molecular targets. The oxazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for its biological activity. The trifluoroacetic acid moiety enhances its reactivity and facilitates its interaction with enzymes and receptors.

Comparison with Similar Compounds

Ethyl5-(aminomethyl)-1,3-oxazole-4-carboxylate,trifluoroaceticacid can be compared with other similar compounds such as:

The uniqueness of this compound lies in its combination of the oxazole ring and trifluoroacetic acid, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C9H11F3N2O5

Molecular Weight

284.19 g/mol

IUPAC Name

ethyl 5-(aminomethyl)-1,3-oxazole-4-carboxylate;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C7H10N2O3.C2HF3O2/c1-2-11-7(10)6-5(3-8)12-4-9-6;3-2(4,5)1(6)7/h4H,2-3,8H2,1H3;(H,6,7)

InChI Key

NXHRZPJUPMRQBY-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(OC=N1)CN.C(=O)(C(F)(F)F)O

Origin of Product

United States

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